Indole-7-carboxaldehyde Exhibits Quenched H-Atom Elimination Under UV Irradiation vs. Active Dissociation in Isomers
The photostability of indole-7-carboxaldehyde (I7C) is superior to that of its positional isomers. Under 193 nm UV irradiation, the fast component of H atom elimination in the photofragment translational energy distribution is intense for indole-4-, 5-, and 6-carboxaldehyde, indicating dissociation on a repulsive excited state. In contrast, for I7C, this H atom elimination channel is 'almost quenched' [1]. This unique behavior is attributed to intramolecular hydrogen bonding between the N–H and HCO groups, which is present only in the 7-isomer [1].
| Evidence Dimension | H Atom Elimination (Relative Intensity) |
|---|---|
| Target Compound Data | Channel almost quenched (negligible intensity) |
| Comparator Or Baseline | Indole-4-, 5-, and 6-carboxaldehyde: Intense fast component |
| Quantified Difference | Qualitative: Active vs. Quenched |
| Conditions | Molecular beam photodissociation at 193 nm; multimass ion imaging |
Why This Matters
For applications requiring photostability under UV exposure (e.g., optical sensors, photovoltaics), I7C offers a distinct advantage over its 4-, 5-, and 6-substituted analogs.
- [1] Y. Liu, et al. Excited states dissociation dynamics of indole-x-carboxaldehyde (x = 4, 5, 6, 7): Theoretical and experimental study. Chemical Physics, 2018, 515, 543-549. View Source
